molecular formula C12H18N2O4S2 B5858809 N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide

N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide

Cat. No. B5858809
M. Wt: 318.4 g/mol
InChI Key: GWGSXPMDRSXVLO-UHFFFAOYSA-N
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Description

“N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide” is a chemical compound with the molecular formula C13H18N2O3S . It has an average mass of 282.359 Da and a monoisotopic mass of 282.103821 Da .


Molecular Structure Analysis

The molecular structure of “N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide” consists of a piperidinylsulfonyl group attached to a phenyl ring . The exact 3D structure can be viewed using specialized software .

Scientific Research Applications

Early Discovery Research

This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in the initial stages of drug discovery to identify potential therapeutic effects and to understand its interaction with various biological targets.

Chemical Synthesis

In the field of chemical synthesis, this compound serves as a building block for creating more complex molecules. It’s particularly useful in synthesizing novel organic compounds with potential pharmacological activities .

Material Science

Researchers in material science may explore the use of this compound in the development of new materials, such as polymers or coatings, that require specific sulfonamide functionalities to enhance their properties .

Chromatography

Due to its unique structure, this compound can be used in chromatography as a standard or reference compound to help identify and quantify similar compounds in various samples .

Analytical Studies

In analytical studies, it’s used to understand the compound’s behavior under different conditions, such as temperature, pH, and solvents. This helps in determining its stability and suitability for various applications .

Biological Evaluation

The compound is involved in the design and biological evaluation of novel acetamides. It’s used to study the interaction with specific receptors or enzymes, which is crucial for drug development processes .

Pharmacological Research

It’s used in pharmacological research to investigate its efficacy, potency, and safety profile as a potential therapeutic agent. This includes in vitro and in vivo studies to assess its biological activity .

Drug Discovery

This compound is a candidate for drug discovery programs, where it’s tested against a range of diseases to find new treatments. Its sulfonamide group makes it a valuable compound for medicinal chemistry .

properties

IUPAC Name

N-(4-piperidin-1-ylsulfonylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S2/c1-19(15,16)13-11-5-7-12(8-6-11)20(17,18)14-9-3-2-4-10-14/h5-8,13H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGSXPMDRSXVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(piperidin-1-ylsulfonyl)phenyl]methanesulfonamide

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